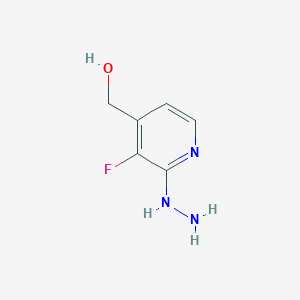

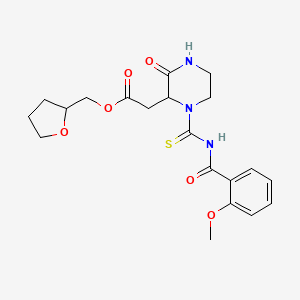

![molecular formula C12H12N2OS B2729391 2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide CAS No. 866151-02-2](/img/structure/B2729391.png)

2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide, also known as MTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MTTB is a thiazole derivative that has been synthesized using different methods, and it has been found to exhibit promising biological activities that make it a suitable candidate for further investigation.

Applications De Recherche Scientifique

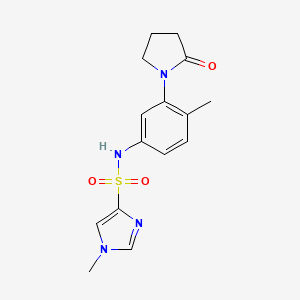

Supramolecular Gelators

A study explored the synthesis of N-(thiazol-2-yl) benzamide derivatives, including compounds closely related to 2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide. These compounds demonstrated gelation behavior in ethanol/water and methanol/water mixtures, exhibiting good stability and low minimum gelator concentration. The structural analysis revealed helical assembly driven by π-π interactions alongside N–H⋯N and S⋯O interactions, suggesting their potential as supramolecular gelators in various applications, such as drug delivery systems and materials science (Yadav & Ballabh, 2020).

Microwave-Assisted Synthesis

Another study focused on the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing a cleaner, more efficient, and faster method compared to traditional thermal heating. This highlights the compound's relevance in streamlining synthetic processes in medicinal chemistry and pharmaceutical research, providing a foundation for developing more effective synthetic routes for related compounds (Saeed, 2009).

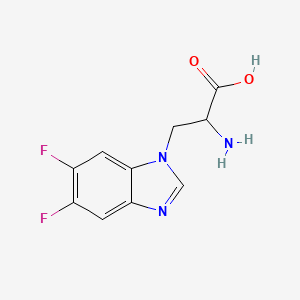

Anticancer Activity

Research into N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which share structural motifs with this compound, revealed promising in vitro anticancer activity against several human cancer cell lines. This indicates the compound's potential utility in anticancer drug development, with specific emphasis on targeting melanoma, leukemia, cervical cancer, and breast cancer cells. The study also performed molecular docking to predict mechanisms of action, underscoring the importance of such compounds in therapeutic research (Tiwari et al., 2017).

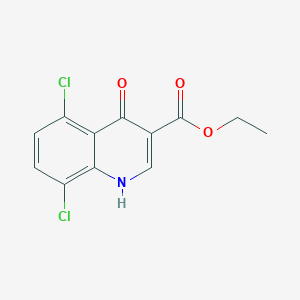

Chemical Sensing Applications

Coumarin benzothiazole derivatives, closely related to the chemical structure of interest, have been synthesized and shown to act as chemosensors for cyanide anions. This application demonstrates the compound's potential in environmental monitoring and safety, where rapid and sensitive detection of hazardous substances is crucial (Wang et al., 2015).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with various biological targets . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Mode of Action

It’s known that thiazole derivatives can behave unpredictably when entering physiological systems, resetting the system differently .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological properties, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their specific structure .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, indicating that they may have various molecular and cellular effects .

Action Environment

The action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with .

Propriétés

IUPAC Name |

2-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-9-5-3-4-6-10(9)11(15)13-12-14(2)7-8-16-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLCFOVCGUFTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N=C2N(C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide](/img/structure/B2729312.png)

![2-Chloro-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]acetamide](/img/structure/B2729313.png)

![1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2729317.png)

![2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2729318.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chlorobenzamide](/img/structure/B2729322.png)

![N-((2-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2729323.png)